N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
This compound is a synthetic cathinone, a class of substances known for their stimulant effects . It contains a benzo[d][1,3]dioxol-5-yl group, a dimethylamino phenyl group, and a morpholinoethyl group .
Molecular Structure Analysis
The molecular formula of this compound is C14H19NO3 . It contains a benzo[d][1,3]dioxol-5-yl group, a dimethylamino phenyl group, and a morpholinoethyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis
The compound is a synthetic cathinone with a molecular weight of 249.3056 g/mol . Further physical and chemical properties would need to be determined experimentally.Scientific Research Applications
Synthesis and Molecular Recognition
- Molecular Recognition of Nucleotides : A study detailed the synthesis of a compound designed for selective molecular recognition of nucleotides in aqueous solution. This research underscores the potential of structurally complex molecules for specific interactions with biological targets, which may provide a foundation for developing diagnostic tools or sensors for biomolecules (Gao et al., 2003).
Antioxidant Activities
- Novel Triazolones with Antioxidant Activities : Compounds containing morpholino and dimethylamino groups have been synthesized and evaluated for their antioxidant capacities. This indicates the potential of such compounds in research focused on mitigating oxidative stress, which is a factor in many diseases (Kol et al., 2016).
Photoluminescence and Magnetic Properties
- Lanthanide-Based Metal-Organic Frameworks : A study on lanthanide-based metal-organic frameworks highlighted their high chemical and thermal stability, along with interesting photoluminescence and magnetic properties. These findings suggest applications in materials science, particularly in areas such as sensing, imaging, and information storage (Luo et al., 2018).
Chemical Synthesis Techniques
- Catalyzed Aminocarbonylations : Research on using dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations showcases advanced techniques in organic synthesis. This work is relevant to the development of pharmaceuticals and complex organic molecules, demonstrating the utility of catalysis in creating compounds with specific functional groups (Wan et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, leading to the inhibition of cancer cell proliferation and the induction of cell death.
Biochemical Analysis
Biochemical Properties
It has been designed based on the activity of indoles against various cancer cell lines
Cellular Effects
Preliminary studies suggest that it may have anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-26(2)18-6-3-16(4-7-18)19(27-9-11-30-12-10-27)14-24-22(28)23(29)25-17-5-8-20-21(13-17)32-15-31-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRVQIKULWNAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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